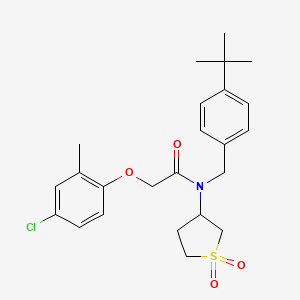

N-(4-tert-butylbenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-(4-tert-butylbenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring three distinct functional groups:

- 4-tert-butylbenzyl group: A bulky lipophilic substituent that enhances membrane permeability and metabolic stability .

- 1,1-dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that improves solubility and modulates receptor binding .

This compound’s design integrates features from pharmacologically active acetamide derivatives, such as analgesic, anti-inflammatory, and antimicrobial agents.

Properties

Molecular Formula |

C24H30ClNO4S |

|---|---|

Molecular Weight |

464.0 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C24H30ClNO4S/c1-17-13-20(25)9-10-22(17)30-15-23(27)26(21-11-12-31(28,29)16-21)14-18-5-7-19(8-6-18)24(2,3)4/h5-10,13,21H,11-12,14-16H2,1-4H3 |

InChI Key |

MVWBDVCDULQDBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(4-tert-butylbenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE). This article delves into its synthesis, biological evaluation, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- Molecular Formula : CHClNOS

- Molecular Weight : 464.0 g/mol

- Key Functional Groups : Acetamide, chloro-substituted phenoxy group, and a dioxido tetrahydrothiophene ring.

This structural complexity may enhance its solubility and bioavailability compared to simpler analogs, potentially leading to distinct biological activities not observed in related compounds .

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's potential as a BChE inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). BChE plays a crucial role in the hydrolysis of acetylcholine (ACh), and its inhibition can lead to increased levels of ACh in the brain, thereby enhancing cholinergic neurotransmission.

Key Findings :

- The compound exhibited notable inhibition against BChE with IC values reported in the range of 3.94 to 19.60 μM .

- Kinetic studies indicated that it acts as a mixed-type inhibitor, affecting both the maximum velocity and the affinity for the substrate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Several derivatives were synthesized to evaluate their inhibitory properties against BChE:

| Compound | IC (μM) | Type of Inhibition | Binding Sites |

|---|---|---|---|

| 8c | 3.94 ± 0.16 | Mixed-type | CAS, PAS |

| 8d | 19.60 ± 0.21 | Competitive | CAS |

The most potent derivative, identified as compound 8c, demonstrated strong interactions with key residues in the active site of BChE, including π–π stacking interactions and hydrogen bonding .

Neuroprotective Effects

In addition to its role as a BChE inhibitor, preliminary studies suggest that this compound may exhibit neuroprotective properties. This is particularly relevant in models of AD where oxidative stress and inflammation contribute to neuronal damage .

Toxicity and ADME Properties

In silico studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicated favorable pharmacokinetic profiles that suggest low toxicity and good bioavailability .

Scientific Research Applications

Preliminary studies indicate that N-(4-tert-butylbenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibits notable biological activities that may include:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents.

- Anticancer Activity : Similar compounds have been linked to anticancer properties, warranting further investigation into this compound's efficacy against cancer cells.

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of compounds similar to this compound:

- A study on the synthesis and bioactivity of new pyrazolecarboxamide derivatives demonstrated their potential as acaricides with specific action against pests while maintaining low toxicity to fish .

These findings support the hypothesis that compounds with similar structures can have varied biological activities, paving the way for further research into this compound's potential applications.

Comparison with Similar Compounds

Structural Similarities :

- Both compounds share a tert-butyl group and chlorinated aromatic ring , critical for lipophilicity and target engagement.

- Acetamide backbone : A common pharmacophore in bioactive molecules.

Key Differences :

- The target compound replaces the 4-methoxybenzyl group with a sulfone-containing tetrahydrothiophene ring , enhancing polarity and aqueous solubility .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

Structural Similarities :

- Both compounds feature sulfonamide/sulfone groups , which enhance solubility and hydrogen-bonding capacity.

Key Differences :

- The target compound’s tetrahydrothiophene sulfone is a cyclic sulfone, offering conformational rigidity absent in ’s linear methylsulfonyl group.

Synthesis :

’s compound is synthesized via acetylation of a sulfonamide precursor, whereas the target compound likely requires heterocyclic oxidation (e.g., tetrahydrothiophene to sulfone) .

Thiazole-Pyrazole Acetamide Derivatives ()

Structural Similarities :

Key Differences :

- ’s compounds feature pyrazole-thiazole hybrids, which are associated with analgesic activity. The target compound’s phenoxy and sulfone groups may target different pathways (e.g., COX inhibition) .

Data Tables

Table 1. Structural and Functional Comparison

Q & A

Q. What are the key considerations for synthesizing N-(4-tert-butylbenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide with high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Critical parameters include:

- Temperature control (e.g., 60–80°C for substitution steps to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity ).

- Catalysts (e.g., DMAP for acylations or phase-transfer catalysts for biphasic reactions ).

Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is essential. Reaction progress should be monitored using TLC and HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion).

- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

- Methodological Answer :

- In vitro enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC50 values should be calculated from dose-response curves .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293 or HeLa) to evaluate selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reaction outcomes during synthesis?

- Methodological Answer :

- Hybrid computational-experimental workflows : Use density functional theory (DFT) to model transition states and compare with experimental kinetics. Adjust solvent effects (e.g., COSMO-RS solvation models) to refine predictions .

- Feedback loops : Integrate failed experimental data into machine learning algorithms (e.g., ICReDD’s reaction path search methods) to identify overlooked variables like steric hindrance from the tert-butyl group .

Q. How can reaction kinetics and thermodynamics be optimized for nucleophilic substitution steps in the synthesis?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of phenoxy groups.

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions but may slow kinetics; use Arrhenius plots to balance efficiency and selectivity .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- In-situ monitoring : Use IR spectroscopy to track carbonyl intermediate formation (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What methodologies are recommended for analyzing unexpected by-products in multi-step synthesis?

- Methodological Answer :

- LC-MS/MS : Fragment ions identify structural deviations (e.g., chlorine isotope patterns for chlorinated by-products) .

- Isotopic labeling : 13C-labeled starting materials trace reaction pathways (e.g., acetamide group incorporation) .

- Mechanistic studies : Probe competing pathways (e.g., SN1 vs. SN2) using kinetic isotope effects (KIEs) or Hammett plots .

Q. How to design experiments to elucidate the compound’s pharmacodynamic profile?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., homology models from AlphaFold). Validate with mutagenesis studies on key binding residues .

- ADME studies :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsomal stability tests (e.g., CYP450 inhibition assays) .

- In vivo PK : Radiolabel the compound (e.g., 14C) to track distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.